REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[CH2:14][CH2:15][CH:16]=O)([O-])=O>[C].[Pd].C(O)C>[CH3:11][O:10][C:8]([C:7]1[CH:6]=[C:5]2[C:4](=[CH:13][CH:12]=1)[NH:1][C:15]([CH3:16])=[CH:14]2)=[O:9] |f:1.2|
|
Name
|
palladium-carbon
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
methyl 4-nitro-3-(oxopropyl)benzoate
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=O)OC)C=C1)CCC=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
further stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This is purged with hydrogen
|
Type
|
WAIT
|
Details
|
at 60° C. for 19 hours
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
The solid is removed through filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oily product is crystallized from toluene
|
Type
|
CUSTOM
|
Details
|
The crystal formed
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C2C=C(NC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |